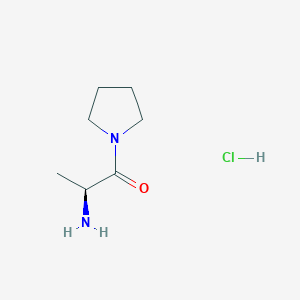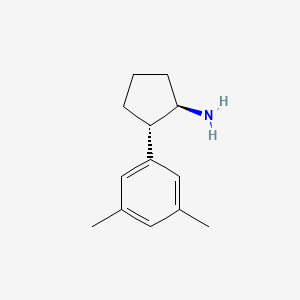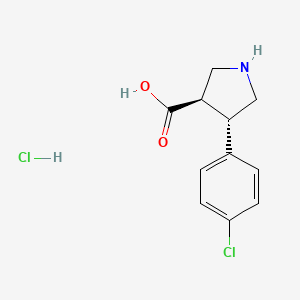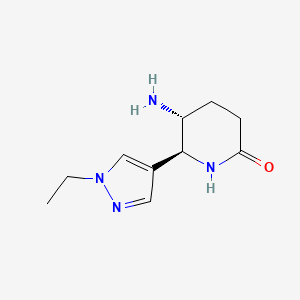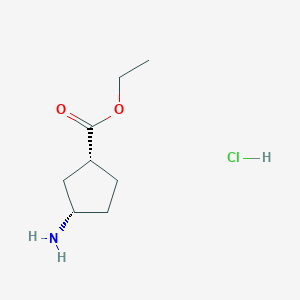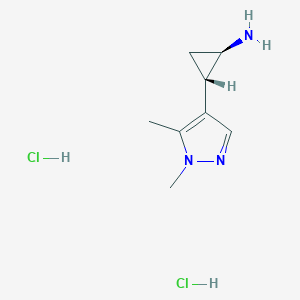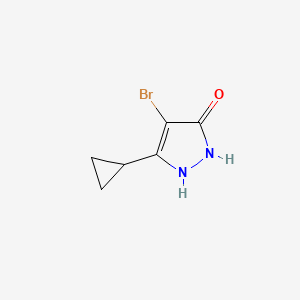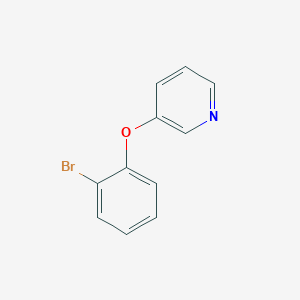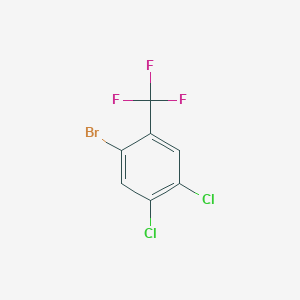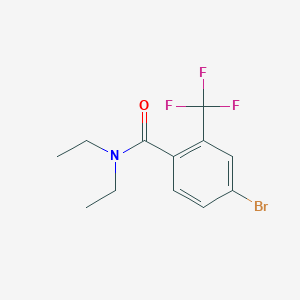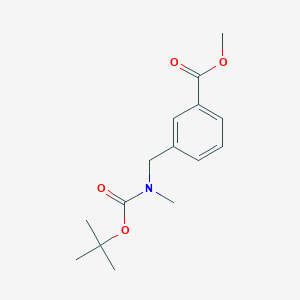
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate
Übersicht
Beschreibung
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate, commonly known as Boc-Met-OMe, is a chemical compound used in scientific research. It is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. Boc-Met-OMe is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
Wirkmechanismus
Boc-Met-OMe is an amino acid derivative that acts as a substrate for enzymes involved in protein synthesis. It is incorporated into peptides during the elongation phase of protein synthesis, where it forms peptide bonds with other amino acids. Boc-Met-OMe is also used as a protecting group for the amino group of methionine during peptide synthesis. The Boc group is removed using acid or base, exposing the amino group for further reactions.
Biochemical and Physiological Effects
Boc-Met-OMe does not have any direct biochemical or physiological effects on its own. Its effects are mainly attributed to its use in peptide synthesis. Peptides synthesized using Boc-Met-OMe have various biochemical and physiological effects, depending on their sequence and structure. Methionine-containing peptides play a crucial role in protein synthesis, antioxidant defense, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-Met-OMe has several advantages for lab experiments. It is easily synthesized using standard procedures, and it is readily available from commercial suppliers. It is also stable under standard storage conditions, making it easy to handle and transport. However, Boc-Met-OMe has some limitations. It is relatively expensive compared to other amino acid derivatives, and it requires careful handling due to its toxicity.
Zukünftige Richtungen
There are several future directions for the use of Boc-Met-OMe in scientific research. One possible direction is the synthesis of novel peptides with improved biological activity and specificity. Another direction is the development of new synthetic methods for Boc-Met-OMe that are more efficient and cost-effective. Additionally, Boc-Met-OMe can be used as a tool for studying the mechanism of action of enzymes involved in peptide synthesis. Overall, Boc-Met-OMe has significant potential for advancing the field of peptide synthesis and biochemistry.
Conclusion
In conclusion, Boc-Met-OMe is a chemical compound used in scientific research as a building block for peptide synthesis. It is synthesized using a series of chemical reactions that involve the protection and deprotection of functional groups. Boc-Met-OMe is widely used in scientific research due to its stability, availability, and ease of handling. It has several advantages for lab experiments, but it also has some limitations. Boc-Met-OMe has significant potential for advancing the field of peptide synthesis and biochemistry, and there are several future directions for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Boc-Met-OMe is widely used in scientific research as a reagent for peptide synthesis. Peptides are short chains of amino acids that play a vital role in various biological processes. Boc-Met-OMe is used as a building block in the synthesis of peptides, especially those containing methionine. It is also used to protect the amino group of methionine during peptide synthesis, preventing unwanted side reactions.
Eigenschaften
IUPAC Name |
methyl 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-7-6-8-12(9-11)13(17)19-5/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFXODHIBKZVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732687 | |
| Record name | Methyl 3-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate | |
CAS RN |
180863-35-8 | |
| Record name | Methyl 3-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

